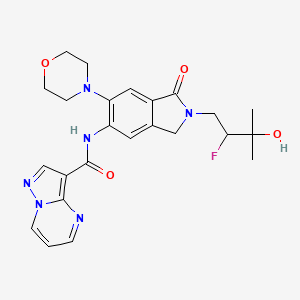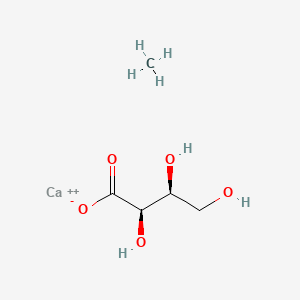![molecular formula C14H16N8O2S B10825134 (3S)-N-[5-(2-azidoacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1-cyanopyrrolidine-3-carboxamide](/img/structure/B10825134.png)
(3S)-N-[5-(2-azidoacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1-cyanopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8RK64 is a covalent inhibitor of ubiquitin carboxy-terminal hydrolase L1 (UCHL1). It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8RK64 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the core structure through cyclization reactions.
- Introduction of the azide group via nucleophilic substitution reactions.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Industrial production of 8RK64 follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade solvents and reagents.
- Implementation of quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: 8RK64 undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group of 8RK64 reacting with alkyne-containing molecules to form triazoles.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups, forming stable triazole linkages
Common Reagents and Conditions:
CuAAc: Copper sulfate and sodium ascorbate are commonly used as catalysts under mild conditions.
SPAAC: No catalyst is required, and the reaction proceeds under ambient conditions
Major Products:
Scientific Research Applications
8RK64 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe for studying the activity of ubiquitin carboxy-terminal hydrolase L1 in various biochemical assays.
Biology: Employed in live-cell imaging and tracking of protein interactions due to its click chemistry properties.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease, as well as in cancer research.
Industry: Utilized in the development of novel materials and drug delivery systems through click chemistry reactions .
Mechanism of Action
8RK64 exerts its effects by covalently binding to the active site of ubiquitin carboxy-terminal hydrolase L1, inhibiting its deubiquitinating activity. This inhibition disrupts the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins. The molecular targets and pathways involved include:
UCHL1: The primary target, responsible for the deubiquitination of proteins.
Ubiquitin-proteasome pathway: A critical pathway for protein degradation and regulation of cellular processes .
Comparison with Similar Compounds
8RK64 is unique due to its dual functionality as a covalent inhibitor and a click chemistry reagent. Similar compounds include:
JYQ88: A negative control compound for UCHL1 inhibition.
8RK59: A fluorescent probe for UCHL1 activity.
JYQ79: Another UCHL1 inhibitor with similar potency but different chemical structure .
These compounds share similar inhibitory effects on UCHL1 but differ in their chemical structures and additional functionalities, making 8RK64 a versatile tool in scientific research .
Properties
Molecular Formula |
C14H16N8O2S |
|---|---|
Molecular Weight |
360.40 g/mol |
IUPAC Name |
(3S)-N-[5-(2-azidoacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1-cyanopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H16N8O2S/c15-8-21-3-1-9(6-21)13(24)19-14-18-10-2-4-22(7-11(10)25-14)12(23)5-17-20-16/h9H,1-7H2,(H,18,19,24)/t9-/m0/s1 |
InChI Key |
KIWKRCCIHSGWQS-VIFPVBQESA-N |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)CN=[N+]=[N-])C#N |
Canonical SMILES |
C1CN(CC1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)CN=[N+]=[N-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


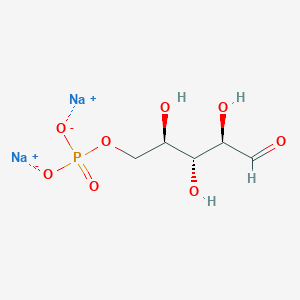
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10825063.png)
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10825071.png)
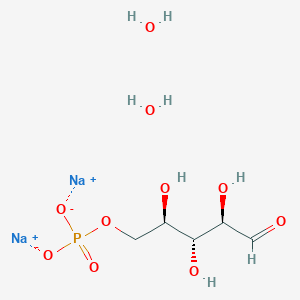

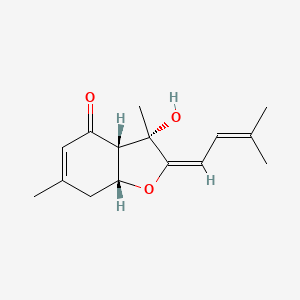

![2-[4-[(Dimethylamino)methyl]phenyl]-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-9-one](/img/structure/B10825117.png)
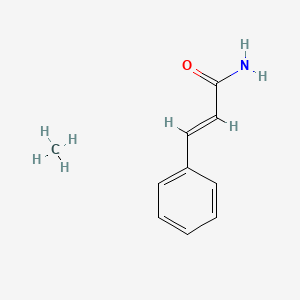
![1-[4-[(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-hydroxy-phenylmethyl]piperidin-1-yl]ethanone](/img/structure/B10825128.png)
![2-[[(3-amino-6-chloropyrazine-2-carbonyl)amino]methyl]-N-[2-(dimethylamino)ethyl]-1,3-diethyl-N-methylbenzimidazol-1-ium-5-carboxamide;chloride](/img/structure/B10825129.png)
